molecular formula C8H6N2O B13000330 Pyrrolo[1,2-b]pyridazine-6-carbaldehyde

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde

Cat. No.: B13000330
M. Wt: 146.15 g/mol
InChI Key: TWLOKQRCSVDQEK-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde is a nitrogen-containing heterocyclic compound that features a fused ring system combining pyrrole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo[1,2-b]pyridazine-6-carbaldehyde can be synthesized through several methods. One common approach involves the cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-b]pyridazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.

Major Products:

    Oxidation: Pyrrolo[1,2-b]pyridazine-6-carboxylic acid.

    Reduction: Pyrrolo[1,2-b]pyridazine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of Pyrrolo[1,2-b]pyridazine-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, some derivatives may inhibit specific enzymes involved in disease processes .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-b]pyridazine-6-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

pyrrolo[1,2-b]pyridazine-6-carbaldehyde

InChI

InChI=1S/C8H6N2O/c11-6-7-4-8-2-1-3-9-10(8)5-7/h1-6H

InChI Key

TWLOKQRCSVDQEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2N=C1)C=O

Origin of Product

United States

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